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Abstract
Amphomycin is a lipopeptide antibiotic produced by Streptomyces canus. As a member of the

calcium-dependent antibiotic class, it exhibits potent bactericidal activity primarily against

Gram-positive bacteria, including several multidrug-resistant strains. Its primary mechanism of

action involves the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall

integrity. This is achieved through the sequestration of the lipid carrier undecaprenyl phosphate

(C55-P), preventing the formation of Lipid I, a key intermediate in the cell wall biosynthesis

pathway. Recent evidence also points to a secondary mechanism involving the direct inhibition

of the C55-P flippase, UptA. This technical guide provides an in-depth overview of

Amphomycin, covering its mechanism of action, antimicrobial spectrum, biosynthesis,

potential resistance mechanisms, and key experimental protocols for its study.

Introduction
First isolated from Streptomyces canus in the 1950s, Amphomycin is a cyclic lipopeptide

antibiotic characterized by a decapeptide core and a fatty acid side chain.[1] Its potent activity

against Gram-positive bacteria has made it a subject of interest, particularly with the rise of

antibiotic-resistant pathogens. Amphomycin and its analogues, such as the semi-synthetic

MX-2401, are recognized for their ability to inhibit cell wall biosynthesis by targeting the lipid

carrier undecaprenyl phosphate (C55-P).[2] This mode of action is distinct from many other
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classes of antibiotics, making it a valuable tool for research and a potential scaffold for the

development of new therapeutic agents.

Physicochemical Properties
Property Value Reference

CAS Number 1402-82-0 [3]

Molecular Formula C₅₈H₉₁N₁₃O₂₀ [3]

Molecular Weight 1290.4 g/mol [3]

Appearance Off-white to fawn solid [3]

Solubility
Soluble in ethanol, methanol,

DMF, and DMSO
[3]

Mechanism of Action
Amphomycin employs a dual mechanism to disrupt bacterial cell wall synthesis, with its

primary target being the undecaprenyl phosphate (C55-P) lipid carrier. This process is calcium-

dependent.

Sequestration of Undecaprenyl Phosphate (C55-P)
The biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall,

relies on the carrier molecule C55-P to transport precursor units from the cytoplasm across the

cell membrane.[2] Amphomycin inhibits this process at a very early stage.

Complex Formation: In the presence of calcium ions (Ca²⁺), Amphomycin binds directly to

C55-P.[2][4] This interaction is highly specific to the monophosphate form of the lipid carrier.

[4]

Inhibition of MraY: The formation of the Amphomycin-Ca²⁺-C55-P complex prevents the

enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide-transferase) from utilizing C55-P as

a substrate.[2]

Lipid I Synthesis Blockade: Consequently, the transfer of the soluble peptidoglycan

precursor, UDP-MurNAc-pentapeptide, to C55-P is blocked. This reaction would normally
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form Lipid I (MurNAc-pentapeptide-pyrophosphoryl-undecaprenol).

Accumulation of Precursors: The inhibition of Lipid I synthesis leads to the intracellular

accumulation of the soluble precursor, UDP-MurNAc-pentapeptide.[5]

This cascade of events effectively halts the peptidoglycan synthesis pathway, leading to a

weakened cell wall and eventual cell lysis.

Inhibition of the C55-P Flippase UptA
Recent studies have revealed an additional mechanism of action for Amphomycin. The

recycling of C55-P from the outer to the inner leaflet of the cytoplasmic membrane is essential

to maintain the pool of available carriers for peptidoglycan synthesis. This process is facilitated

by a flippase enzyme, UptA.[4][6] Amphomycin has been shown to directly interact with UptA,

competing with C55-P for binding.[4][6] This interaction destabilizes the UptA:C55-P complex,

further disrupting the lipid carrier cycle and enhancing the antibiotic effect.[6]
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Caption: Dual mechanism of Amphomycin action on the peptidoglycan synthesis pathway.
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Antimicrobial Spectrum and Potency
Amphomycin is primarily active against Gram-positive bacteria. Due to its mechanism of

targeting a fundamental biosynthetic pathway, it retains activity against many strains that have

developed resistance to other antibiotic classes, such as β-lactams and glycopeptides.

Quantitative data on the potency of the closely related Amphomycin analogue, MX-2401, is

presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an

antibiotic that prevents visible growth of a bacterium.

Organism Strain Information MIC (µg/mL) Reference

Staphylococcus

aureus

Methicillin-Susceptible

(MSSA)
1.0 - 2.0 [1]

Staphylococcus

aureus

Methicillin-Resistant

(MRSA)
1.0 - 2.0 [1]

Streptococcus

pneumoniae
Penicillin-Susceptible 0.25 - 0.5 [1]

Streptococcus

pneumoniae
Penicillin-Resistant 0.25 - 0.5 [1]

Enterococcus faecalis
Vancomycin-

Susceptible
1.0 - 2.0 [1]

Note: Data presented is for the Amphomycin analogue MX-2401, which shares a core

structure and mechanism of action with Amphomycin.

Biosynthesis
As a complex lipopeptide, Amphomycin is synthesized by a multi-enzyme complex known as

a Non-Ribosomal Peptide Synthetase (NRPS).[2][3][7] While the specific gene cluster for

Amphomycin biosynthesis in Streptomyces canus has not been explicitly detailed in publicly

available literature, the general mechanism of NRPS-mediated synthesis is well understood.[8]

The NRPS machinery consists of a series of modules, where each module is responsible for

the incorporation of a specific amino acid into the growing peptide chain.[7][9] A typical NRPS
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module contains several domains:

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an

aminoacyl adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently attaches the activated

amino acid via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino

acid on its own module and the growing peptide chain attached to the previous module.

The biosynthesis begins with a loading module that incorporates the fatty acid side chain,

followed by a series of elongation modules corresponding to the amino acid sequence of the

peptide core. A terminal Thioesterase (TE) domain is responsible for releasing the final product,

often catalyzing its cyclization.[9]
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Caption: Generalized workflow of lipopeptide biosynthesis via an NRPS assembly line.

Potential Mechanisms of Resistance
While specific resistance mechanisms to Amphomycin are not extensively documented,

potential pathways for resistance can be inferred based on its mechanism of action and

resistance patterns observed for other antibiotics targeting the cell wall.
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Target Modification: Although Amphomycin does not bind to a protein target for its primary

mechanism, alterations in the structure or availability of C55-P could confer resistance. For

instance, mutations in the uppS gene, which encodes the undecaprenyl pyrophosphate

synthase, can affect the pool of lipid carriers and lead to low-level resistance to some cell

wall-active antibiotics.[6]

Reduced Permeability/Efflux: In Gram-positive bacteria, changes to the cell envelope that

limit antibiotic penetration could reduce efficacy. The overexpression of efflux pumps, which

actively transport antibiotics out of the cell, is a common resistance strategy that could

potentially apply to Amphomycin.[10]

Target Protection/Bypass: Bacteria could theoretically develop mechanisms to protect C55-P

from binding to Amphomycin or evolve alternative pathways for peptidoglycan precursor

transport, although this is less common.

Enzymatic Inactivation: Bacteria could acquire enzymes capable of degrading or modifying

the Amphomycin molecule, rendering it inactive. This is a common resistance mechanism

against many classes of antibiotics.[10]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol determines the minimum concentration of Amphomycin required to inhibit the

growth of a target bacterium.

Materials:

Sterile 96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 50 µg/mL Ca²⁺

Amphomycin stock solution (e.g., in DMSO)

Bacterial inoculum, adjusted to 0.5 McFarland standard and then diluted to yield a final

concentration of 5 x 10⁵ CFU/mL in the wells.
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Sterile diluents (e.g., CAMHB)

Procedure:

Prepare Antibiotic Dilutions: Create a two-fold serial dilution of Amphomycin in CAMHB

across the wells of the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL

of the highest Amphomycin concentration is added to well 1. Then, 100 µL is transferred

from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well

10 is discarded.

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11),

resulting in a final volume of 200 µL and the desired final antibiotic concentrations and

bacterial density.

Controls:

Growth Control (Positive Control): Well 11 should contain 100 µL of inoculum and 100 µL

of CAMHB without the antibiotic.

Sterility Control (Negative Control): Well 12 should contain 200 µL of uninoculated

CAMHB.

Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at

35-37°C for 16-20 hours.

Interpretation: The MIC is the lowest concentration of Amphomycin at which there is no

visible growth (i.e., the well remains clear) compared to the growth control.
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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth
microdilution.

Assay for Accumulation of UDP-MurNAc-pentapeptide
This assay provides evidence that an antibiotic inhibits the cell wall synthesis pathway at or

before the translocation of Lipid II across the membrane.

Materials:

Log-phase bacterial culture

Amphomycin and a positive control (e.g., Vancomycin)

Boiling water bath

Centrifuge

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18

column

Appropriate buffers for HPLC (e.g., sodium phosphate buffer)

Mass spectrometer for confirmation (optional)

Procedure:

Treatment: Grow a bacterial culture to mid-log phase. Divide the culture and treat one portion

with Amphomycin (e.g., at 10x MIC), one with Vancomycin (positive control), and leave one

untreated (negative control). Incubate for a defined period (e.g., one cell-doubling time).

Extraction: Harvest the cells by centrifugation. Rapidly extract the soluble cytoplasmic

precursors by resuspending the cell pellet in a small volume of boiling water and incubating

for 5-10 minutes.

Clarification: Centrifuge the boiled suspension at high speed to pellet cell debris. Collect the

supernatant, which contains the soluble precursors.

Analysis by RP-HPLC:
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Filter the supernatant through a 0.22 µm filter.

Inject the filtered extract onto an RP-HPLC system equipped with a C18 column.

Elute the sample using an appropriate buffer system (e.g., isocratic elution with sodium

phosphate buffer).[11]

Monitor the eluate with a UV detector (e.g., at 262 nm for the UDP moiety).

Interpretation: Compare the chromatograms from the Amphomycin-treated, vancomycin-

treated, and untreated samples. An accumulation of UDP-MurNAc-pentapeptide will be

indicated by a significantly larger peak at the corresponding retention time in the treated

samples compared to the untreated control.[5] The identity of the peak can be confirmed by

mass spectrometry.[5]

Conclusion
Amphomycin remains a significant member of the lipopeptide antibiotic class due to its potent,

targeted mechanism of action against the essential bacterial cell wall synthesis pathway. By

sequestering the lipid carrier C55-P and inhibiting its recycling, Amphomycin effectively halts

peptidoglycan production, leading to bacterial cell death. Its efficacy against resistant Gram-

positive pathogens underscores its potential as a lead compound for the development of novel

antibacterial agents. Further research into its biosynthetic pathway and the specific molecular

interactions governing resistance will be crucial for realizing its full therapeutic potential. The

experimental protocols and data presented in this guide offer a comprehensive resource for

researchers dedicated to advancing the study of this important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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